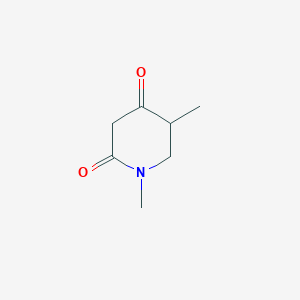

1,5-Dimethylpiperidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-4-8(2)7(10)3-6(5)9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVOSJVOLHNLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301843 | |

| Record name | 1,5-Dimethyl-2,4-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115497-23-9 | |

| Record name | 1,5-Dimethyl-2,4-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115497-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-2,4-piperidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetics in Piperidinedione Synthesis

Mechanistic Studies of Key Bond-Forming Reactions (e.g., C-N, C-C bond formation)

The synthesis of piperidine-2,4-diones typically involves the formation of the heterocyclic ring through key carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions. One of the most common methods for constructing the related 4-piperidone (B1582916) core is the Dieckmann condensation. dtic.milbeilstein-journals.org This intramolecular Claisen condensation of a diester with a primary amine would involve the formation of a crucial C-C bond to create the six-membered ring. For a 1,5-disubstituted piperidine-2,4-dione, this could theoretically involve the cyclization of a precursor derived from N-methylamine, methyl acrylate, and a propionate (B1217596) derivative.

Another general strategy involves the aza-Michael reaction, where an amine undergoes a conjugate addition to an α,β-unsaturated carbonyl compound. kcl.ac.uk A subsequent cyclization would lead to the piperidine (B6355638) ring. The formation of the piperidine ring inherently involves at least one C-N bond formation and one C-C or C-N bond formation to complete the cyclization. nih.gov

Reviews on the synthesis of piperidine-2,4-diones highlight two main categories of methods: traditional transformations of carbonyl compounds and more novel anionic enolate rearrangements. rsc.orgresearchgate.net These approaches underscore the importance of controlling the reactivity of enolates and related intermediates to achieve the desired ring structure.

Kinetic Investigations of Reaction Rates and Transition States

No kinetic studies, including measurements of reaction rates or computational analyses of transition states, were found for the synthesis of 1,5-Dimethylpiperidine-2,4-dione. For the broader class of piperidine syntheses, it is understood that the stereochemical outcome can be dependent on kinetic versus thermodynamic control. For instance, in some piperidinone syntheses, an initially formed trans-isomer can convert to a more stable cis-isomer over time, indicating that reaction duration is a critical parameter controlled by the underlying kinetics. nih.gov Elucidating the transition state structures for the key bond-forming steps would be essential for understanding stereoselectivity and reaction efficiency, but this information is not available for the specific compound .

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis is crucial in modern organic synthesis for improving yields, reducing reaction times, and controlling stereochemistry. In the synthesis of piperidine derivatives, a wide array of catalysts are employed. These include metal catalysts such as palladium, rhodium, iridium, gold, and cobalt for various cyclization, hydrogenation, and cross-coupling reactions. nih.govCurrent time information in Bangalore, IN. For example, rhodium-catalyzed nucleophilic additions to dihydropyridones have been shown to produce 2-substituted 4-piperidones with high enantioselectivity. kcl.ac.uk

Organocatalysis is also a prominent strategy, particularly for asymmetric syntheses. Proline and its derivatives, for instance, are used to catalyze Michael additions in the formation of substituted piperidones. nih.gov While these catalytic systems are powerful tools for constructing the piperidine scaffold, their specific application to the efficient and selective synthesis of this compound is not documented in the reviewed literature.

Advanced Structural Analysis and Spectroscopic Characterization of 1,5 Dimethylpiperidine 2,4 Dione Systems

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement within a crystalline solid. For a compound like 1,5-dimethylpiperidine-2,4-dione, this analysis would reveal its molecular geometry and packing in the crystal lattice.

Although a crystal structure for the title compound is not publicly documented, data from analogous structures, such as 1,4-Dimethylpiperazine-2,3-dione (B1347186), provide insight into the expected results. researchgate.net A typical SCXRD study determines the crystal system, space group, and unit cell dimensions. For instance, 1,4-dimethylpiperazine-2,3-dione crystallizes in the monoclinic system with the space group P21/n. researchgate.net The refinement of the crystal structure data yields a final R-factor, which indicates the quality of the fit between the experimental diffraction pattern and the proposed structure.

Table 1: Illustrative Crystallographic Data for an Analogous Compound (1,4-Dimethylpiperazine-2,3-dione)

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₂ |

| Formula Weight | 142.16 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.3781 (6) |

| b (Å) | 8.0050 (6) |

| c (Å) | 12.1306 (8) |

| β (°) | 99.767 (7) |

| Volume (ų) | 706.07 (9) |

| Z | 4 |

| Data sourced from a study on 1,4-Dimethylpiperazine-2,3-dione. researchgate.net |

Conformational Analysis of the Piperidine (B6355638) Ring (e.g., Chair, Twisted Chair Conformations)

The six-membered piperidine ring is not planar and typically adopts a low-energy conformation to minimize steric and torsional strain. The most common conformation is the chair form. In substituted piperidines, the substituents can occupy either axial or equatorial positions, significantly influencing the molecule's stability and reactivity.

In various substituted piperidine derivatives, the piperidine ring has been consistently observed to adopt a chair conformation. nih.govnih.govresearchgate.net For example, in the structure of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine ring exists in a chair conformation. nih.gov Similarly, studies on spiro-piperidine derivatives also report a slightly twisted chair form. nih.gov For this compound, a chair or a twisted-chair conformation would be expected, with the methyl groups' positions influencing the precise geometry. In related piperazine-dione structures, half-chair conformations have also been identified. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can analyze the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

For piperidine derivatives that lack strong hydrogen bond donors (like N-H), the crystal packing is often dominated by weaker C-H···O hydrogen bonds and van der Waals interactions, primarily H···H contacts. nih.govresearchgate.net In a study of a substituted piperidine, Hirshfeld analysis showed that H···H contacts accounted for 74.2% of all intermolecular interactions, with C···H (18.7%) and O···H (7.0%) contacts also being significant. nih.gov For this compound, which has two carbonyl groups (potential hydrogen bond acceptors) but no N-H donors, the packing would likely be stabilized by a network of weak C-H···O hydrogen bonds and numerous H···H van der Waals contacts. nih.govmdpi.com

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperidine Derivative

| Interaction Type | Contribution (%) |

| H···H | ~74% |

| C···H/H···C | ~19% |

| O···H/H···O | ~7% |

| Data adapted from a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. 1H and 13C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal connectivity between atoms.

¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of a molecule. In this compound, distinct signals would be expected for the two different methyl groups (N-CH₃ and C-CH₃), the methine proton (at C5), and the two sets of methylene (B1212753) protons (at C3 and C6).

While specific spectral data for this compound is not published, expected chemical shifts can be inferred from data on analogous compounds. rsc.orgchemicalbook.comspectrabase.com The N-methyl protons would likely appear around 2.8-3.0 ppm, while the C5-methyl protons would be further upfield. The methylene protons adjacent to the carbonyl group (C3) would be deshielded compared to those adjacent to the nitrogen (C6). In the ¹³C NMR spectrum, the two carbonyl carbons (C2 and C4) would exhibit signals at the most downfield region (>170 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~2.9 | ~35 |

| C5-CH₃ | ~1.2 | ~15 |

| C3-H₂ | ~3.5 | ~50 |

| C5-H | ~2.8 | ~40 |

| C6-H₂ | ~3.2 | ~45 |

| C2=O | - | >170 |

| C4=O | - | >170 |

| Values are estimations based on general principles and data from related piperidine and dione (B5365651) structures. rsc.orgchemicalbook.comspectrabase.comwisc.educhemicalbook.com |

Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Regioisomer and Stereoisomer Differentiation

Two-dimensional NMR techniques are crucial for unambiguously assigning complex structures and determining stereochemistry. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it identifies atoms that are close in space, regardless of whether they are connected by bonds. libretexts.org This is essential for distinguishing between stereoisomers. libretexts.orgresearchgate.net

A NOESY experiment on this compound could confirm the relative stereochemistry of the methyl group at the C5 position. For instance, a spatial correlation (cross-peak) between the C5-methyl protons and specific protons on the piperidine ring would help establish its axial or equatorial orientation in the dominant ring conformation. youtube.com Such through-space correlations are critical for differentiating between diastereomers, which may have very similar one-dimensional NMR spectra but different spatial arrangements of their atoms. libretexts.orgresearchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₁₁NO₂), the molecular weight is 141.17 g/mol .

Molecular Ion and Formula Confirmation: In a typical mass spectrum, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight. For this compound, this would be m/z 141. High-resolution mass spectrometry would further confirm the elemental composition (C₇H₁₁NO₂) by providing a highly accurate mass measurement. The presence of one nitrogen atom means the molecular ion peak would have an odd nominal mass, consistent with the Nitrogen Rule.

Fragmentation Pathways: Detailed research findings on the specific fragmentation pathways of this compound are not available. However, based on its structure, several fragmentation patterns could be anticipated. The fragmentation would involve the cleavage of the piperidine ring and the loss of functional groups. Common fragmentation mechanisms for cyclic ketones and amides include alpha-cleavage (cleavage of bonds adjacent to the carbonyl groups) and McLafferty rearrangements if suitable gamma-protons are available.

Without experimental data, a definitive table of fragments and their relative abundances cannot be constructed. A hypothetical table would typically look like this:

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 141 | [C₇H₁₁NO₂]⁺ (Molecular Ion) | - |

| Value | Structure of Fragment | Lost Fragment |

| Value | Structure of Fragment | Lost Fragment |

| Value | Structure of Fragment | Lost Fragment |

No experimental data is available to populate this table with observed fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational structure. The spectrum arises from the vibrations of chemical bonds upon interaction with electromagnetic radiation.

Functional Group Identification: The key functional groups in this compound are two carbonyl groups (one ketone, one amide) and C-N and C-C bonds within a saturated heterocyclic ring system, along with C-H bonds on the methyl groups and the ring.

Carbonyl (C=O) Vibrations: Strong absorption bands would be expected in the IR spectrum for the C=O stretching vibrations. The amide carbonyl typically appears around 1680-1630 cm⁻¹, while the ketone carbonyl would be expected around 1725-1705 cm⁻¹. The exact positions would be influenced by the ring strain and electronic environment.

C-N Vibrations: The C-N stretching vibration of the tertiary amide would likely appear in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹.

C-H Vibrations: Stretching and bending vibrations for the methyl (CH₃) and methylene (CH₂) groups would be observed. C-H stretching from the sp³ hybridized carbons would appear in the 3000-2850 cm⁻¹ region.

Conformational Insights: Detailed conformational analysis using vibrational spectroscopy would require comparison of experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). Such studies could help identify the most stable chair or boat conformations of the piperidine ring and the orientation of the methyl groups.

Data Tables: Specific, experimentally verified vibrational frequencies for this compound are not available in the public domain. A detailed data table would require experimental spectra.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O Stretch (Ketone) | 1705-1725 (Strong) | Variable |

| C=O Stretch (Amide) | 1630-1680 (Strong) | Variable |

| CH₂ Bend | ~1465 | ~1465 |

| CH₃ Bend | ~1450 and ~1375 | ~1450 and ~1375 |

| C-N Stretch | 1000-1400 | Variable |

This table is based on general group frequencies and is not derived from experimental data for the specific compound.

Computational Chemistry and Theoretical Studies of 1,5 Dimethylpiperidine 2,4 Dione

Density Functional Theory (DFT) Calculations

No specific DFT studies on 1,5-Dimethylpiperidine-2,4-dione have been identified in the searched literature. Such calculations would typically provide valuable information regarding the molecule's structural and electronic properties.

Geometry Optimization and Conformational Energetics in Gas Phase and Solution

Information regarding the optimized geometry, bond lengths, bond angles, and conformational energetics for this compound in either the gas phase or in solution is not available in published computational studies.

Analysis of Electronic Structure (HOMO/LUMO Orbitals, Energy Gap) and Reactivity Descriptors

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the corresponding energy gap, and other quantum chemical reactivity descriptors for this compound has not been reported. These parameters are crucial for understanding a molecule's kinetic stability and chemical reactivity. researchgate.netucl.ac.uk

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts) for Comparison with Experimental Data

There are no available studies that report the theoretical calculation of NMR chemical shifts or other spectroscopic parameters for this compound, which would allow for a comparison with potential experimental data.

Molecular Dynamics (MD) Simulations

The application of Molecular Dynamics simulations to explore the dynamic behavior of this compound has not been documented in the reviewed literature. MD simulations are instrumental in understanding the conformational flexibility and interactions of molecules over time. researchgate.net

Exploration of Conformational Landscape and Dynamics

Specific studies exploring the conformational landscape and the dynamic motions of this compound are not present in the available scientific literature.

Simulation of Solvent Effects on Molecular Conformation and Interaction

There are no published simulations detailing the influence of different solvents on the conformation of this compound or its interactions with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) and Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been broadly applied to piperidine (B6355638) derivatives to predict their activity for various biological targets. nih.govnih.gov These studies typically involve the calculation of a range of quantum chemical descriptors that quantify different aspects of the molecule's electronic and steric properties.

For a molecule like this compound, a variety of descriptors would be calculated to build a QSAR model. These descriptors can be categorized as electronic, steric, and thermodynamic.

Electronic Descriptors: These parameters describe the electron distribution within the molecule and are crucial for understanding its reactivity and interaction with biological targets. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Atomic Charges: The distribution of partial charges on the atoms within the molecule can indicate sites susceptible to electrophilic or nucleophilic attack.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule.

Molecular Volume and Surface Area: These provide an indication of the molecule's size and the extent of its interaction with its environment.

Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching in the molecule.

The table below provides a hypothetical representation of the types of quantum chemical descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Category | Descriptor Name | Hypothetical Value/Significance |

| Electronic | HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | |

| Dipole Moment | Measures overall molecular polarity, affecting solubility and intermolecular interactions. | |

| Atomic Charges (e.g., on O, N atoms) | Identifies potential sites for electrostatic interactions with a receptor. | |

| Steric | Molecular Volume | Defines the space occupied by the molecule, crucial for fitting into a binding site. |

| Molecular Surface Area | Represents the accessible surface for interaction with other molecules. | |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |

Theoretical Prediction of Thermodynamic Stabilities of Piperidinedione Isomers

Computational chemistry provides powerful tools for predicting the thermodynamic stabilities of different isomers of a compound. For piperidinediones, this includes constitutional isomers, stereoisomers, and tautomers. The relative stability of these isomers is determined by calculating their total electronic energies, often using methods like Density Functional Theory (DFT) or ab initio calculations. The isomer with the lowest calculated energy is predicted to be the most stable.

The stability of piperidine-2,4-dione isomers is influenced by several factors, including the substitution pattern and the potential for tautomerism. The 2,4-dione structure can exist in equilibrium with its enol tautomers. Theoretical calculations can predict the relative energies of these tautomeric forms, indicating which form is likely to predominate under certain conditions. For instance, the relative stability of keto-enol tautomers can be significantly influenced by the solvent environment, a factor that can be modeled in computational studies. stackexchange.com

In the case of this compound, the presence of two methyl groups introduces additional constitutional and stereoisomeric possibilities. Theoretical calculations can be employed to determine the relative stabilities of these various dimethylpiperidinedione isomers. These calculations would typically involve geometry optimization of each isomer to find its lowest energy conformation, followed by a comparison of their total energies.

The following table illustrates the type of data that would be generated from a computational study on the relative thermodynamic stabilities of hypothetical piperidinedione isomers. The energies are typically reported relative to the most stable isomer.

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Comments |

| 1,3-Dimethylpiperidine-2,4-dione | DFT/B3LYP/6-31G | +2.5 | Higher in energy due to different substitution pattern. |

| This compound | DFT/B3LYP/6-31G | 0.0 | The reference isomer, predicted to be the most stable in this set. |

| 3,3-Dimethylpiperidine-2,4-dione | DFT/B3LYP/6-31G | +1.8 | Gem-dimethyl substitution can introduce strain. |

| 5,5-Dimethylpiperidine-2,4-dione | DFT/B3LYP/6-31G | +0.9 | Stability influenced by the position of the dimethyl groups. |

| (E)-1,5-dimethyl-4-hydroxypiperidin-2-one (Enol Tautomer) | DFT/B3LYP/6-31G* | +8.2 | Enol forms are often less stable than the corresponding dione (B5365651) forms. researchgate.net |

These theoretical predictions of stability are invaluable for understanding the intrinsic properties of these molecules and can guide synthetic efforts toward the most stable and potentially most active isomers.

Mechanistic Insights into Biological Interactions of Piperidinedione Systems

Principles of Molecular Recognition and Ligand-Target Interactions

Molecular recognition is the foundation of biological processes, governing the specific binding of a ligand, such as 1,5-Dimethylpiperidine-2,4-dione, to a biological target like a protein or enzyme. This interaction is driven by a combination of non-covalent forces. The process relies on the identification and quantification of these weak interactions to understand how a ligand replaces water molecules in a receptor's binding site. nih.gov

Key principles include:

Hydrogen Bonding: The two ketone groups (diones) and the tertiary amine within the this compound structure can act as hydrogen bond acceptors, while surrounding water molecules or amino acid residues in a binding pocket can act as donors. nih.gov

Dipole-Dipole Interactions: The polar carbonyl groups (C=O) in the piperidinedione ring create local dipoles that can align with dipoles in the target's binding site, contributing to binding affinity. nih.gov

Hydrophobic Effects: The nonpolar parts of the molecule, such as the methyl groups, tend to be excluded from water and prefer to interact with hydrophobic pockets in the target protein, further stabilizing the complex.

The interplay of these forces determines the specificity and affinity of the ligand for its target. nih.gov The guanidinium (B1211019) group, for instance, is often incorporated into drug designs to leverage its strong potential for molecular recognition through multiple hydrogen bonds. nyu.edu

Computational Approaches to Binding Affinity Prediction (Molecular Docking)

Computational methods are indispensable tools for predicting and analyzing ligand-target interactions, accelerating the drug discovery process. frontiersin.org Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to a protein. diva-portal.org This method computationally places a ligand into a target's binding site in various conformations and scores each pose based on its energetic favorability. diva-portal.orgajol.info

The molecular docking process generally involves the following steps:

| Step | Description |

| 1. Target Preparation | The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). nih.gov Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |

| 2. Ligand Preparation | A 3D model of the ligand, such as this compound, is generated and its energy is minimized to achieve a stable conformation. |

| 3. Docking Simulation | Using software like AutoDock Vina, the ligand is treated as flexible and is placed into the defined binding site of the rigid or flexible receptor. nih.govfrontiersin.org The program explores various possible binding poses. |

| 4. Scoring and Analysis | A scoring function calculates the binding energy (e.g., in kcal/mol) for each pose. ajol.info The pose with the lowest binding energy is generally considered the most stable and likely binding mode. ajol.info This allows for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts. frontiersin.org |

Recent advancements have introduced machine learning and multi-instance learning approaches that can use multiple docking poses to improve the accuracy of binding affinity predictions, especially when co-crystal structures are unavailable. diva-portal.orgfrontiersin.org These in silico approaches are crucial for screening large compound libraries and prioritizing candidates for further experimental testing. diva-portal.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which parts of a molecule are responsible for its biological effects. These studies involve systematically modifying the chemical structure and observing the impact on potency and selectivity.

The type, position, and orientation of substituents on the piperidinedione ring are critical determinants of biological activity. Even minor modifications can lead to significant changes in binding affinity and target selectivity.

For example, research on other piperidine-based compounds has shown that:

The addition of a methyl group to a piperazine (B1678402) ring resulted in a significant loss of both biochemical and whole-cell activity against Mycobacterium tuberculosis. nih.gov

In a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, replacing a cyclohexyl group with a larger cycloheptyl ring reduced enzyme and whole-cell activities by approximately tenfold. nih.gov

For piperidine (B6355638) derivatives targeting the acetylcholine-binding protein (AChBP), different aryl substitutions led to a range of binding affinities, with no simple correlation to steric or electrostatic effects, highlighting the complexity of these interactions. nih.gov

For this compound, the two methyl groups at the 1- and 5-positions are key. Their influence can be hypothesized as follows:

| Substituent Position | Potential Influence on Activity |

| N1-Methyl Group | This group removes the hydrogen-bond donating capability of the ring nitrogen, potentially altering its interaction profile compared to an unsubstituted piperidinedione. It also adds lipophilicity. |

| C5-Methyl Group | This substituent introduces a chiral center (if not a meso compound) and provides a specific 3D shape. It can enhance binding through van der Waals interactions or cause steric hindrance if it clashes with the receptor site. |

These studies demonstrate that substituents directly influence how a molecule fits into its target and the non-covalent interactions it can form, thereby modulating its biological potency. nih.govnih.gov

The piperidinedione ring is not planar and can adopt several low-energy conformations, such as chair, boat, or twist-boat forms. The specific conformation a molecule adopts is critical for it to bind optimally to its biological target. The presence of substituents, like the methyl groups in this compound, can restrict the conformational flexibility of the ring, locking it into a preferred shape that may be more or less favorable for binding.

For a ligand to be active, its lowest-energy conformation must match the geometry of the receptor's binding site. Molecular modeling of a piperidine derivative targeting AChBP suggested that modifying a substituent could lead to a "better fit" within the binding pocket, resulting in a compound with significantly higher affinity. nih.gov This highlights that achieving the correct three-dimensional orientation within the active site is paramount for potent biological activity.

Proposed Mechanisms of Biological Activity (General, Non-Clinical)

While the specific targets of this compound are not extensively defined in public literature, related heterocyclic systems, particularly piperidin-4-ones, are known to exhibit a range of biological activities, including antimicrobial and antifungal properties. biomedpharmajournal.org

Based on the mechanisms of other heterocyclic antimicrobial agents, several pathways can be proposed for piperidinedione systems. The hydrophobicity of such compounds allows them to interact with microbial cell membranes. nih.gov

Two plausible mechanisms include:

Disruption of Cell Membrane Integrity: The compound may insert itself into the lipid bilayer of the bacterial or fungal cell membrane. This can disrupt the membrane's structure and increase its permeability. nih.gov The consequence is the leakage of essential intracellular components, such as potassium ions, phosphates, ATP, and even larger molecules like proteins and DNA, leading to metabolic arrest and cell death. nih.gov

Inhibition of Efflux Pumps: Many microbes possess efflux pumps, which are membrane proteins that actively expel antimicrobial agents from the cell, conferring resistance. Some compounds can inhibit these pumps. For instance, piperine, an alkaloid containing a piperidine ring, has been shown to potentiate the effect of ciprofloxacin (B1669076) by inhibiting efflux pumps in Staphylococcus aureus. nih.gov A piperidinedione compound could act similarly, increasing its own intracellular concentration or that of other co-administered antibiotics to a lethal level. nih.gov

The following table summarizes these potential mechanisms:

| Proposed Mechanism | Cellular Effect | Consequence for Microbe |

| Membrane Permeabilization | Disruption of lipid bilayer; increased permeability. | Leakage of ions (K+), ATP, proteins, and DNA. nih.gov |

| Efflux Pump Inhibition | Blockage of pumps that expel antimicrobial drugs. | Increased intracellular concentration of the active agent. nih.gov |

Further research, including in vitro assays and computational studies, would be necessary to elucidate the precise mechanisms through which this compound and related compounds exert their biological effects.

Investigation of Anti-inflammatory Mechanisms Associated with Dione (B5365651) Scaffolds

The core structure of piperidine-2,4-dione is a recurring motif in compounds investigated for their anti-inflammatory properties. While research on this compound itself is specific, the broader class of piperidinedione and related heterocyclic dione scaffolds has been the subject of studies aimed at elucidating their anti-inflammatory mechanisms. These investigations often explore the modulation of key inflammatory pathways.

For instance, research into related heterocyclic scaffolds like pyridazinones has led to the development of potent anti-inflammatory agents. nih.gov A study on arylethenylpyridazinone derivatives identified compounds with significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The mechanism for these pyridazinone-based compounds was suggested to be the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Docking studies revealed that these compounds likely fit into the active site of the COX-2 enzyme in a manner similar to known COX-2 inhibitors. nih.gov

Furthermore, the piperazine scaffold, which shares a cyclic amine structure with piperidine, has been recognized for its potential in developing novel analgesic and anti-inflammatory drugs. nih.gov This suggests that the nitrogen-containing heterocyclic ring system is a valuable pharmacophore for the design of anti-inflammatory agents. nih.gov

Modulation of Intracellular Receptors (e.g., PPAR-γ Activation by Thiazolidinediones)

A significant area of research for dione-containing compounds is their ability to modulate intracellular receptors, which act as transcription factors to regulate gene expression. A prime example is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) by the thiazolidinedione (TZD) class of drugs. nih.gov PPAR-γ is a crucial regulator of glucose and lipid metabolism, making it a key target in the treatment of type 2 diabetes. nih.gov

Thiazolidinedione derivatives, such as pioglitazone (B448) and rosiglitazone, are well-established PPAR-γ agonists. nih.govmedchemexpress.com Their mechanism involves direct binding to the ligand-binding domain of PPAR-γ. nih.gov This activation leads to a conformational change in the receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in improving insulin (B600854) sensitivity and glucose uptake. nih.gov

While the primary research has focused on the thiazolidine-2,4-dione core, the fundamental interaction is centered on the dione structure's ability to act as a ligand for the receptor. This raises the possibility that other dione scaffolds, including piperidine-2,4-diones, could be designed to interact with PPAR-γ or other nuclear receptors. The development of novel TZD derivatives continues to be an active area of research, aiming to create compounds with maintained pharmacological benefits but reduced side effects. nih.gov

Enzyme Inhibition Studies (e.g., Aldose Reductase)

The dione scaffold is also a key feature in the design of various enzyme inhibitors. A notable example is the inhibition of aldose reductase (AR), an enzyme implicated in the long-term complications of diabetes mellitus. nih.govmdpi.com Under hyperglycemic conditions, AR catalyzes the first and rate-limiting step in the polyol pathway, converting glucose to sorbitol. mdpi.commdpi.com The accumulation of sorbitol in tissues is linked to diabetic complications such as neuropathy, retinopathy, and nephropathy. mdpi.com

Consequently, aldose reductase inhibitors (ARIs) are a therapeutic strategy to prevent these complications. nih.gov Research has shown that compounds incorporating a 2,4-thiazolidinedione (B21345) (TZD) moiety can be potent AR inhibitors. nih.gov Structure-activity relationship (SAR) studies of TZD hybrids have demonstrated that various substituents on the molecule can significantly influence their inhibitory activity against human aldose reductase. nih.gov For example, the addition of a nitro (NO₂) group to the aromatic ring of certain phenacyl-thiazolidine-2,4-dione hybrids resulted in a compound with high potency (IC₅₀ = 0.22 µM). nih.gov

Kinetic studies have revealed that some of these dione-based inhibitors act in a non-competitive manner. nih.gov The success of the TZD scaffold in AR inhibition suggests that the dione functional group is a critical component for binding to the enzyme. This provides a rationale for exploring other dione-containing structures, such as this compound, as potential AR inhibitors.

Table 1: Aldose Reductase Inhibitory Activity of Select Thiazolidinedione Derivatives

| Compound ID | Scaffold Type | IC₅₀ (µM) |

| 5a | Phenacyl-thiazolidine-2,4-dione hybrid | 0.22 |

| 8b | Benzothiazole-thiazolidine-2,4-dione hybrid | 0.16 |

| Epalrestat | Reference ARI | - |

This table presents a selection of data from a study on thiazolidinedione hybrids to illustrate the potential of dione scaffolds in aldose reductase inhibition. Data sourced from a 2023 study on thiazolidine-2,4-dione hybrids. nih.gov

Interactions with Neurotransmitter Systems and Related Neuropharmacological Research

The neuropharmacological potential of dione-containing heterocyclic compounds has also been an area of investigation. While direct studies on this compound are limited in this context, research on structurally related molecules provides insight into potential mechanisms.

For example, a study on 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, which features an imidazolidine-2,4-dione core, demonstrated antidepressant-like activity in animal models. nih.gov Interestingly, this compound did not inhibit the uptake of major biogenic amines (like serotonin, norepinephrine, and dopamine) into brain synaptosomes, nor did it show significant monoamine oxidase (MAO) inhibitory activity. nih.gov This suggests that its antidepressant effects may arise from a mechanism distinct from those of classic tricyclic antidepressants and MAO inhibitors. nih.gov This finding highlights the potential for dione scaffolds to interact with the central nervous system through novel pathways that are yet to be fully elucidated.

Research into Anticancer Properties and Apoptosis Induction Mechanisms

The piperidine ring is a structural component of several compounds investigated for their anticancer properties. nih.gov Research on piperine, an alkaloid containing a piperidine moiety, has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov The mechanisms of apoptosis induction are often complex and can involve multiple pathways.

One key mechanism is the activation of the intrinsic apoptotic pathway. This pathway is initiated by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov Cytochrome c then activates a cascade of caspases, which are proteases that execute the process of cell death. nih.gov Studies have shown that piperidine-containing compounds can modulate the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby promoting a higher Bax:Bcl-2 ratio that favors apoptosis. nih.gov

Applications of Piperidinedione Derivatives Beyond Direct Bioactivity

Role as Versatile Intermediates in Fine Chemical Synthesis

Piperidine-2,4-dione derivatives are highly valued as intermediates in the synthesis of complex organic molecules. Their bifunctional nature, possessing both ketone and amide functionalities, allows for a diverse range of chemical transformations. The synthesis of variously substituted piperidine-2,4-diones can be achieved through methods like Dieckmann cyclisation, providing access to a variety of congeners that can serve as precursors to pharmacologically active compounds and alkaloids. core.ac.uk

The general structure of piperidine-2,4-diones allows for substitution at various positions on the ring, which can be strategically exploited in multi-step syntheses. For a compound such as 1,5-dimethylpiperidine-2,4-dione, the methyl groups at the 1- and 5-positions would influence the reactivity and stereochemistry of subsequent reactions, potentially guiding the formation of specific isomers of more complex target molecules.

The synthesis of these intermediates often involves multi-step reaction sequences. For instance, the preparation of substituted piperidine-2,4-diones can commence from β-keto esters, which undergo a series of reactions including amination, coupling with a malonate derivative, and subsequent intramolecular cyclization. core.ac.uk These synthetic routes highlight the modularity of the piperidinedione core, allowing for the introduction of various substituents to tailor the intermediate for a specific synthetic goal.

Table 1: Key Reactions in the Synthesis of Piperidine-2,4-dione Intermediates

| Reaction Step | Description | Starting Materials (Example) | Reagents (Example) | Product Type |

| β-keto ester alkylation | Introduction of substituents at the α- or γ-position of the keto ester. | Methyl acetoacetate | NaH, butyllithium, methyl iodide | Substituted β-keto ester |

| Vinylogous carbamate (B1207046) formation | Reaction of a β-keto ester with an amine source to form an enamine-like intermediate. | β-keto ester | Ammonium acetate, acetic acid | Vinylogous carbamate |

| Reduction | Reduction of the double bond in the vinylogous carbamate. | Vinylogous carbamate | Sodium triacetoxyborohydride | β-amino ester |

| Amide coupling | Formation of an amide bond between the β-amino ester and a dicarboxylic acid derivative. | β-amino ester | Monomethyl malonate, EDC, HOBt | Amidodiester |

| Dieckmann Cyclisation | Intramolecular condensation of the amidodiester to form the piperidine-2,4-dione ring. | Amidodiester | Sodium methoxide | Piperidine-2,4-dione derivative |

Contributions to Agrochemical Development

The structural features of piperidinedione derivatives make them attractive scaffolds for the development of novel agrochemicals. Research has shown that compounds containing the piperidine (B6355638) ring system can exhibit a range of biological activities relevant to agriculture, including insecticidal, herbicidal, and fungicidal properties. While specific research on this compound in this area is not widely documented, the broader class of piperidinedione derivatives serves as a template for the design of new crop protection agents.

The development of such agrochemicals often involves the synthesis of a library of derivatives with systematic variations in their substitution patterns. This allows for the exploration of structure-activity relationships, where the type and position of substituents on the piperidinedione ring are correlated with their biological efficacy and selectivity. For instance, the introduction of specific alkyl or aryl groups could enhance the compound's affinity for a particular biological target in a pest species while minimizing its impact on non-target organisms.

The synthesis of these derivatives often leverages the same principles of organic synthesis used in the fine chemical industry, highlighting the interconnectedness of these fields.

Applications in Polymer and Material Science Research

In the realm of polymer and material science, cyclic monomers are of significant interest for the production of biodegradable and biocompatible polymers through ring-opening polymerization. While lactide, a dimer of lactic acid with a 1,4-dioxane-2,5-dione structure, is a well-known example, piperidinedione derivatives represent a class of monomers that could potentially lead to the development of novel polyamides with unique properties. smolecule.com

A hypothetical polymerization of a molecule like this compound could result in a polyamide with regularly spaced methyl groups along the polymer chain. These methyl groups would influence the polymer's physical properties, such as its crystallinity, melting point, and solubility, by affecting chain packing and intermolecular interactions. The presence of the N-methyl group would further modify the polymer's characteristics, for instance, by eliminating the possibility of hydrogen bonding at the nitrogen atom, which would likely decrease the melting point and increase solubility in organic solvents compared to an N-unsubstituted analogue.

The synthesis of such polymers would require carefully controlled polymerization conditions to achieve high molecular weights and desired material properties. The versatility of the piperidinedione core allows for the potential incorporation of other functional groups, opening up possibilities for the creation of functional materials with tailored properties for specific applications, such as drug delivery systems or specialized engineering plastics.

Table 2: Potential Properties of Polymers Derived from Substituted Piperidinediones

| Monomer | Potential Polymer | Expected Influence of Substituents | Potential Applications |

| Piperidine-2,4-dione | Polyamide | High degree of hydrogen bonding, potentially high melting point and low solubility. | High-performance fibers, engineering plastics. |

| 1-Methylpiperidine-2,4-dione | N-methylated polyamide | Reduced hydrogen bonding, lower melting point, increased solubility. | More processable polymers, soluble materials. |

| 5-Methylpiperidine-2,4-dione | Polyamide with side-chain methyl groups | Disruption of chain packing, reduced crystallinity, altered mechanical properties. | Amorphous polymers, materials with tailored flexibility. |

| This compound | N-methylated polyamide with side-chain methyl groups | Combination of effects from N- and C-methylation, further modification of physical properties. | Specialty polymers with unique solubility and thermal characteristics. |

Utilization in Advanced Peptide Synthesis Methodologies

In the field of peptide synthesis, piperidine is a commonly used reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids during solid-phase peptide synthesis (SPPS). biosolve-chemicals.eu While piperidine itself is the standard reagent, research into alternative bases is ongoing.

The core structure of piperidinediones is also found in molecules that can arise as side-products in peptide synthesis. For example, the formation of 1,4-diazepine-2,5-dione rings has been observed as an undesirable side reaction during the synthesis of peptides containing aspartic acid. nih.gov Understanding the formation of such cyclic structures is crucial for optimizing peptide synthesis protocols and minimizing impurities.

Furthermore, piperazine-2,5-diones, also known as diketopiperazines, which are cyclic dipeptides, are a related class of compounds that are of significant interest. Synthetic methods to access substituted piperazine-2,5-diones are valuable for creating scaffolds for bioactive molecules. csu.edu.au

While there is no direct evidence of this compound being used as a reagent in peptide synthesis, the study of related heterocyclic structures is integral to advancing the field. The chemical properties of such a molecule, including its basicity and steric hindrance, would be key factors in determining its potential utility or its likelihood of being formed as a byproduct in novel peptide synthesis methodologies.

Future Directions and Emerging Research Frontiers for 1,5 Dimethylpiperidine 2,4 Dione Research

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that may not align with the principles of green chemistry. Future research on 1,5-Dimethylpiperidine-2,4-dione will undoubtedly focus on developing more sustainable synthetic routes. This involves the use of environmentally benign solvents, catalysts, and reagents, as well as the design of processes that are atom-economical and energy-efficient.

Key areas for development in the green synthesis of this compound and its analogs include:

Catalytic Hydrogenation: Moving away from stoichiometric reducing agents, the use of catalytic hydrogenation of substituted pyridines presents a greener alternative for the synthesis of the piperidine core. ajchem-a.com

Water-Initiated Processes: Exploring water as a solvent for key synthetic steps can significantly reduce the environmental impact of the synthesis. ajchem-a.com

Solvent-Free Reactions: The development of solvent-free reaction conditions is a cornerstone of green chemistry, minimizing waste and potential environmental contamination. ajchem-a.com

Bio-sourced Starting Materials: Investigating the use of renewable, bio-sourced starting materials for the synthesis of the piperidine-2,4-dione scaffold can contribute to a more sustainable chemical industry. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new molecules. For this compound, these technologies can accelerate the identification of derivatives with desired properties and predict their biological activities and potential toxicities.

Future applications of AI and ML in this area include:

Predictive Modeling: Machine learning models can be trained on existing data for piperidine derivatives to predict various properties of new this compound analogs, such as their reactivity and biological activity. cmu.edunih.govchemrxiv.org

De Novo Design: AI algorithms can be used to generate novel molecular structures based on the this compound scaffold with optimized properties for specific biological targets.

Reaction Optimization: Bayesian optimization and other machine learning techniques can be employed to efficiently explore reaction conditions and identify optimal synthetic protocols, reducing the number of experiments required. mdpi.com

Toxicity Prediction: In silico predictive toxicology models can be used to assess the potential adverse effects of novel this compound derivatives early in the drug discovery process, minimizing late-stage failures. inotiv.comschrodinger.comnih.gov

Exploration of Novel Reaction Spaces for Derivatization

Expanding the chemical space around the this compound core through novel derivatization strategies is crucial for exploring its full potential in various applications. Future research will likely focus on developing efficient and selective methods for introducing functional groups at different positions of the piperidine ring.

Emerging areas for the derivatization of piperidine-2,4-diones include:

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters, enabling safer and more efficient synthesis of derivatives, particularly for reactions that are difficult to control in batch processes. mdpi.comnih.gov

Photochemical Methods: The use of light to drive chemical reactions can provide access to unique reactivity and allow for the synthesis of complex molecular architectures under mild conditions. nih.gov

Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for the efficient synthesis of complex molecules, and its application to the this compound scaffold could open up new avenues for derivatization. nih.gov

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced characterization techniques that allow for the in situ monitoring of reactions will play a vital role in the future development of synthetic routes to this compound and its derivatives.

Key techniques for in situ reaction monitoring include:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and identifying intermediates in real-time. nih.govcolostate.eduycdehongchem.comed.ac.uk The development of specialized NMR techniques, such as rapid-mixing and continuous-flow NMR, will provide more detailed insights into the reaction dynamics. nih.gov

IR Spectroscopy: In situ Infrared (IR) spectroscopy can be used to monitor the changes in functional groups during a reaction, providing valuable information about the reaction progress and mechanism. acs.orgyork.ac.uk

Automated Mixing Devices: The development of automated devices for mixing heterogeneous solid-liquid reactions within an NMR spectrometer will facilitate the in situ monitoring of a wider range of reactions. ed.ac.uk

Expanding Computational Models for Predictive Capabilities in Materials and Biological Systems

Computational modeling is an indispensable tool in modern chemical research, providing insights that can guide experimental work. For this compound, the development of more sophisticated computational models will be crucial for predicting its behavior in different environments and for designing new materials and biologically active molecules.

Future directions in the computational modeling of piperidine-2,4-diones include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, enabling the prediction of the activity of new compounds. nih.govresearchgate.netmdpi.comacs.org

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the interactions of this compound and its derivatives with biological targets, providing insights into their mechanism of action. nih.govrsc.org

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure and reactivity of this compound, aiding in the design of new reactions and the prediction of reaction outcomes. nih.gov

Reactive Machine Learning Potentials: The development of machine learning potentials tailored for reactive systems containing C, H, O, and N will enable large-scale, high-fidelity simulations of the chemical processes involving this compound. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 1,5-Dimethylpiperidine-2,4-dione, and how can reaction conditions be fine-tuned?

The synthesis of this compound can be optimized via cyclocondensation reactions. For example, analogous pyrrolidine-2,4-diones are synthesized using ketones and amines under acidic conditions, with yields improved by controlling temperature (80–120°C) and using catalysts like p-toluenesulfonic acid . Solvent choice (e.g., toluene or DMF) and stoichiometric ratios of precursors are critical to minimizing side products. Characterization via -NMR and mass spectrometry ensures product purity, as demonstrated in studies on structurally related diones .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Combined spectroscopic and crystallographic methods are essential:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond lengths and angles, ensuring accurate structural determination .

- Spectroscopy : Employ -NMR to confirm carbonyl groups (C2 and C4) and -NMR to identify methyl substituents. GC-MS can detect volatile degradation products, as shown in studies on pyrrolo[1,2-a]pyrazine-diones .

- Ionization energy : Measure via photoelectron spectroscopy (PE) for electronic properties, referencing methods for piperidine derivatives .

Advanced Research Questions

Q. How can the puckered conformation of the piperidine ring in this compound be quantified?

Apply the Cremer-Pople puckering coordinates to define ring non-planarity . Steps include:

Determine atomic coordinates via X-ray crystallography.

Calculate the mean plane of the ring and displacements () of each atom.

Compute amplitude () and phase () parameters to classify puckering modes (e.g., chair vs. boat). This method resolves ambiguities in torsion angle-based analyses, as validated for heterocycles .

Q. How should researchers address contradictions in crystallographic refinement data for this compound?

Discrepancies in electron density maps or R-factors can arise from disorder or twinning. Strategies include:

Q. What methodologies are effective for evaluating the bioactivity of this compound against enzyme targets?

- In vitro assays : Test inhibitory effects on enzymes like hyaluronidase using fluorometric or colorimetric substrates (e.g., 4-methylumbelliferyl hyaluronan) .

- Molecular docking : Use MOE2019 or AutoDock to model binding interactions. For example, dock the compound into the active site of VEGFR-2 (PDB: 2OH4), optimizing poses with the London dG scoring function .

- ADMET profiling : Predict pharmacokinetics via Discovery Studio, focusing on logP (lipophilicity) and CYP450 interactions .

Data Integration and Contradiction Management

- Conformational vs. crystallographic data : Compare computational (DFT-optimized) and experimental (X-ray) structures to identify discrepancies in ring puckering or substituent orientation .

- Bioactivity vs. toxicity : Balance inhibitory potency (IC) with cytotoxicity (CC) using cell viability assays (e.g., MTT on HEK293 cells), as applied to thiazolidine-2,4-diones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.